molecular formula C14H16O4 B3321502 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one CAS No. 135110-71-3

5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one

Cat. No.: B3321502
CAS No.: 135110-71-3
M. Wt: 248.27 g/mol
InChI Key: RJIBQCUXRPWOCQ-UHFFFAOYSA-N
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Description

5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one is a complex organic compound characterized by a spirocyclic structure. This compound features a chromane ring fused to a cyclohexane ring, with hydroxyl groups at the 5 and 7 positions. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one typically involves multiple steps, including the formation of the chromane ring and subsequent spirocyclization. One common method involves the use of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols in an organocatalytic domino Michael/hemiacetalization reaction, followed by oxidation and dehydroxylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are often used.

    Substitution: Reagents like halogenating agents (e.g., PCl5) or alkylating agents (e.g., alkyl halides) are employed.

Major Products

Scientific Research Applications

5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The spirocyclic structure also contributes to the compound’s stability and reactivity, enabling it to participate in a variety of pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxyspiro[chromane-2,1’-cyclohexan]-4-one is unique due to its specific arrangement of hydroxyl groups and the chromane-cyclohexane spirocyclic structure. This configuration imparts distinct chemical properties, making it particularly valuable in synthetic chemistry and drug development.

Properties

IUPAC Name

5,7-dihydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-9-6-10(16)13-11(17)8-14(18-12(13)7-9)4-2-1-3-5-14/h6-7,15-16H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIBQCUXRPWOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(C=C(C=C3O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5,7-dimethoxyspiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one [H.F.Birch, A.Robertson, and T.S.Subramanjam, J.Chem.Soc., 1832 (1936)] (1.3 g, 6.25 mmol) and 48% hydrobromic acid (50 ml) is heated to reflux for one hour. After cooling, the reaction mixture is concentrated under reduced pressure. The concentrate is extracted with diethyl ether and the extract is washed with water, dried, and concentrated. The residue is placed on a silica gel column and eluted with diethyl ether. The eluate is treated with ether to yield the title compound as a crystalline solid (0.65 g, 58%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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